molecular formula C16H24N2O2 B2740106 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea CAS No. 1351649-84-7

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea

Cat. No.: B2740106
CAS No.: 1351649-84-7
M. Wt: 276.38
InChI Key: KSRRZZQXCZATKF-UHFFFAOYSA-N
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Description

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:

  • Reacting cyclohexyl isocyanate with o-toluidine in the presence of a suitable solvent like dichloromethane.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(o-tolyl)urea: Lacks the cyclohexyl group.

    1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Has a phenyl group instead of an o-tolyl group.

Uniqueness

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea is unique due to the presence of both cyclohexyl and o-tolyl groups, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-7-5-6-10-14(12)18-16(20)17-11-15(19)13-8-3-2-4-9-13/h5-7,10,13,15,19H,2-4,8-9,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRRZZQXCZATKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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